4-Amino-2-hydroxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQPPUMEXCUXDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623954 | |
| Record name | 4-Amino-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52924-20-6 | |
| Record name | 4-Amino-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Amino 2 Hydroxybenzaldehyde and Its Precursors
Direct Amination Approaches of Related Benzylaldehydes
The direct synthesis of 4-Amino-2-hydroxybenzaldehyde via the amination of a precursor such as 2,4-dihydroxybenzaldehyde (B120756) is not a widely documented or conventional method. Introducing an amino group directly onto the aromatic ring of a hydroxybenzaldehyde presents significant chemical challenges. The existing hydroxyl and aldehyde groups are reactive and can interfere with amination reagents, potentially leading to a mixture of products or polymerization.
An alternative conceptual approach involves the Smiles rearrangement, which has been used for the synthesis of 2-(N-arylamino)benzaldehydes from 2-hydroxybenzaldehydes, though this yields an N-substituted product rather than the primary amine acs.org. The development of novel catalytic systems that could facilitate the regioselective amination of phenolic compounds while preserving the aldehyde functionality remains an area of ongoing research interest.
Reduction Strategies from Nitro-Substituted Benzylaldehyde Derivatives
The most established and practical route for synthesizing this compound is through the chemical reduction of its nitro-substituted precursor, 2-hydroxy-4-nitrobenzaldehyde. This method focuses on the selective conversion of the nitro group (-NO₂) to an amino group (-NH₂) while keeping the aldehyde (-CHO) and hydroxyl (-OH) groups intact.
A variety of reducing agents and catalytic systems have been developed for the reduction of aromatic nitro compounds. The choice of catalyst and reaction conditions is critical to prevent the simultaneous reduction of the aldehyde group. Transfer hydrogenation is a particularly effective technique for this selective transformation, affording aminobenzaldehydes with good catalyst tolerance researchgate.net.
Commonly employed systems include:
Metal Catalysts: Noble metals such as Palladium (Pd), Platinum (Pt), and Gold (Au) supported on materials like carbon (Pd/C) or silica (B1680970) are highly effective researchgate.netnih.gov. Other metals like Iron (Fe) in the presence of ammonium (B1175870) chloride or acids (e.g., Sn/HCl) are also used, though product purification can be challenging due to metal salts and potential polymerization of the aminobenzaldehyde product researchgate.net.
Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) is a common reductant used in conjunction with a catalyst nih.govrsc.org. Other hydrogen sources for transfer hydrogenation include hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) and formic acid (HCOOH) researchgate.net.
The primary challenge in this synthesis is managing the reactivity of the product, as aminobenzaldehydes can be prone to self-condensation or polymerization, especially under acidic or harsh conditions researchgate.netresearchgate.net.
| Catalyst System | Substrate Example | Key Finding | Reference |
|---|---|---|---|
| Silver Nanoparticles (Ag-NPs) in Microgels | 4-Nitrobenzaldehyde | Effective for catalytic reduction of both nitro and aldehyde groups to form amino-benzyl alcohol derivatives. | rsc.org |
| Gold Nanoparticles on Carbon Spheres | 4-Nitrobenzaldehyde | Achieved >99% selectivity for the hydrogenation of the nitro group to an amine, preserving the aldehyde. | researchgate.net |
| Pd/GYLPCO (Graphyne-like carbon) | 4-Nitrophenol | Demonstrated high catalytic activity for the reduction of the nitro group in the presence of NaBH₄. | researchgate.net |
| Fe with NH₄Cl in Ethanol | 4-Nitrobenzaldehyde | Suggested as a method for easy conversion of nitro to amine, potentially simplifying workup compared to strong acid systems. | researchgate.net |
Optimization of Reaction Conditions and Novel Synthetic Techniques
Optimizing synthetic methods is key to improving yield, purity, and sustainability. For the synthesis of this compound and its precursors, research has focused on enhancing catalyst efficiency, simplifying reaction procedures, and employing greener solvents.
Optimization of Reduction Reactions: The catalytic reduction of nitrobenzaldehydes has been systematically optimized by studying various parameters. For instance, the catalytic activity of silver nanoparticle-based systems was evaluated under different conditions, including catalyst dosage, substrate concentration, temperature, and the concentration of the reducing agent (NaBH₄) rsc.org. Such studies allow for the fine-tuning of the reaction to maximize conversion and selectivity while minimizing reaction time.
| Parameter Varied | Range Studied | Effect on Reaction | Reference |
|---|---|---|---|
| Catalyst (Ag-AN-P(NM)) Dose | 0.59–1.78 mg/mL | Reaction rate increases with higher catalyst concentration. | rsc.org |
| Substrate (4-NBA) Concentration | 0.03–0.15 mM | Reaction rate is dependent on the initial concentration of the nitro compound. | rsc.org |
| Temperature | 297–313 K | Higher temperatures generally increase the rate of reduction. | rsc.org |
| Reductant (NaBH₄) Concentration | 1.97–6.71 mM | A sufficient excess of the reducing agent is required for complete conversion. | rsc.org |
Furthermore, the use of ionic liquids as recyclable, non-toxic solvents represents a novel approach in the synthesis of N-substituted aminobenzaldehydes. This technique avoids the use of hazardous reagents like phosphorus oxychloride and reduces environmental pollution, highlighting a trend towards greener chemistry in the synthesis of benzaldehyde (B42025) derivatives google.com.
Chemical Transformations and Derivatization Strategies of 4 Amino 2 Hydroxybenzaldehyde
Condensation Reactions Leading to Imines (Schiff Bases)
The aldehyde functional group in 4-Amino-2-hydroxybenzaldehyde readily participates in condensation reactions with primary amines to yield imines, commonly known as Schiff bases. smolecule.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group) of the imine.
The synthesis of monomeric Schiff bases from this compound is typically achieved through a straightforward one-pot condensation reaction. ijmcmed.org The general procedure involves dissolving this compound and a primary amine in a suitable solvent, often an alcohol such as ethanol or methanol. ijmcmed.orgtandfonline.com The reaction mixture is then heated under reflux for a period ranging from a few hours to several hours to facilitate the formation of the imine. tandfonline.com In some cases, a catalytic amount of acid, such as glacial acetic acid, is added to the reaction mixture to enhance the rate of the condensation reaction. ijmcmed.orgtandfonline.com The resulting Schiff base product often precipitates from the solution upon cooling and can be isolated by filtration, followed by washing with a suitable solvent to remove any unreacted starting materials. tandfonline.com
The progress of the reaction can be monitored using spectroscopic techniques such as infrared (IR) spectroscopy. The formation of the Schiff base is indicated by the appearance of a characteristic absorption band for the C=N (imine) group, typically in the range of 1604-1626 cm⁻¹, and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine. rjptonline.org
The structural diversity of the resulting Schiff bases can be readily achieved by varying the primary amine reactant used in the condensation reaction. A wide array of both aliphatic and aromatic primary amines can be employed, leading to the synthesis of a large library of Schiff bases with different steric and electronic properties.
The use of different primary amines allows for the introduction of various functional groups and structural motifs into the final Schiff base molecule. For instance, the reaction of this compound with amino acids results in Schiff bases that incorporate a carboxylic acid group, which can impart interesting biological activities and coordination properties. semanticscholar.orgchemsociety.org.ng Similarly, the use of substituted anilines can introduce a range of substituents on the phenyl ring of the imine, thereby modulating its electronic and photophysical properties. nih.gov
The table below provides a summary of various primary amines that have been reacted with this compound to synthesize a diverse range of Schiff bases.
| Primary Amine Reactant | Resulting Schiff Base Structure | Key Features |
| 4-Aminoacetophenone | A Schiff base with an acetyl group, which can serve as a coordination site for metal ions. tandfonline.comresearchgate.net | Introduction of a ketone functionality. |
| 4-Aminobenzoic acid | A Schiff base containing a carboxylic acid group, enhancing its potential for biological applications. rsc.org | Incorporation of a carboxylic acid moiety. |
| Amino Acids (e.g., Glycine, Alanine) | Chiral Schiff bases with amino acid backbones, which are of interest in asymmetric synthesis and medicinal chemistry. semanticscholar.orgchemsociety.org.ng | Introduction of chirality and biocompatible fragments. |
| Substituted Anilines | A wide range of Schiff bases with varying electronic properties depending on the nature and position of the substituent on the aniline ring. nih.gov | Tunable electronic and photophysical properties. |
Reduction Pathways of the Aldehyde Moiety
The aldehyde group of this compound can be selectively reduced to a primary alcohol (hydroxymethyl group) using appropriate reducing agents. This transformation is a valuable tool for the synthesis of 4-amino-2-hydroxybenzyl alcohol and its derivatives, which are important intermediates in the preparation of various organic compounds.
A common and effective method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄). smolecule.com The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature. Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other functional groups such as the amino and hydroxyl groups present in the this compound molecule. The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide to yield the primary alcohol.
Other reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be used for this reduction. However, LiAlH₄ is a much stronger reducing agent and may not be as selective as NaBH₄, potentially leading to the reduction of other functional groups if not used under carefully controlled conditions.
Oxidation Pathways of Aldehyde and Hydroxyl Moieties
The aldehyde and hydroxyl groups of this compound can undergo oxidation to yield different products depending on the oxidizing agent and reaction conditions.
The aldehyde group can be oxidized to a carboxylic acid group. This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The oxidation of the aldehyde to a carboxylic acid provides a route to the synthesis of 4-amino-2-hydroxybenzoic acid, a valuable building block in the pharmaceutical and polymer industries.
The hydroxyl group, being a phenolic hydroxyl group, is susceptible to oxidation. Under specific conditions, the hydroxyl group can be oxidized to a quinone-like structure. smolecule.com This type of oxidation can be promoted by strong oxidizing agents or by electrochemical methods. The oxidation of the hydroxyl group can significantly alter the electronic properties and reactivity of the molecule.
It is important to note that the presence of both an aldehyde and a hydroxyl group on the same aromatic ring can lead to complex oxidation reactions, and the selectivity of the oxidation can be challenging to control. The choice of the oxidizing agent and the reaction conditions are crucial in determining the final product of the oxidation reaction.
Nucleophilic Substitution Reactions Involving the Amino Group
The amino group in this compound is a nucleophilic center and can participate in various nucleophilic substitution reactions. These reactions allow for the derivatization of the amino group and the introduction of a wide range of functional groups, leading to the synthesis of novel compounds with diverse applications.
One common reaction of the amino group is acylation, which involves the reaction with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base. This reaction results in the formation of an amide linkage. For example, the reaction of this compound with acetyl chloride in the presence of a base like pyridine would yield N-(4-formyl-3-hydroxyphenyl)acetamide.
Another important nucleophilic substitution reaction is alkylation, where the amino group reacts with an alkyl halide to form a secondary or tertiary amine. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.
The amino group can also undergo diazotization when treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, such as Sandmeyer reactions, to introduce a wide range of substituents onto the aromatic ring.
The derivatization of the amino group through nucleophilic substitution reactions is a powerful strategy for modifying the properties of this compound and for synthesizing a diverse array of new compounds. nih.govresearchgate.netwaters.comagilent.com
Coordination Chemistry and Metal Complexation of 4 Amino 2 Hydroxybenzaldehyde Derivatives
Ligand Design Principles Derived from 4-Amino-2-hydroxybenzaldehyde and its Schiff Bases
The molecular architecture of this compound serves as a foundational building block for designing multidentate ligands, primarily through the formation of Schiff bases. The condensation reaction of the aldehyde group with primary amines yields imines (azomethines), which introduce a nitrogen donor atom, enhancing the chelating capabilities of the molecule.
Key design principles stem from the inherent functionalities of the parent molecule:
Multidentate Nature: The presence of the hydroxyl (-OH), amino (-NH2), and the imine (-C=N-) group (in Schiff bases) provides multiple coordination sites (O and N donors). This allows the ligands to bind to a central metal ion in a bidentate, tridentate, or even tetradentate fashion, depending on the nature of the primary amine used to form the Schiff base.
Chelation: The spatial arrangement of the donor atoms is conducive to the formation of stable five- or six-membered chelate rings with a metal ion. For instance, coordination involving the hydroxyl oxygen and the imine nitrogen is a common motif.
Tunability: The properties of the resulting ligand can be systematically tuned by varying the substituent on the primary amine. This allows for fine-control over the steric and electronic properties of the coordination sphere around the metal ion, influencing the stability, geometry, and reactivity of the resulting complex.
Hard and Soft Acid-Base Principles: The oxygen and nitrogen donor atoms are considered "hard" donors, making these ligands particularly suitable for complexation with hard or borderline metal ions, including first-row transition metals and lanthanides.
Schiff base ligands derived from this compound are thus versatile platforms for creating customized coordination environments for a wide range of metal ions.
Synthesis and Characterization of Metal Chelates and Coordination Complexes
The synthesis of metal complexes with ligands derived from this compound typically involves a straightforward reaction between the pre-synthesized Schiff base ligand and a metal salt in a suitable solvent.
The general synthetic procedure for the Schiff base ligand involves the condensation of this compound with a primary amine, often under reflux with catalytic amounts of acid or base. The resulting Schiff base can then be isolated and purified before being reacted with a metal salt. Alternatively, a one-pot synthesis can be employed where the aldehyde, amine, and metal salt are reacted in situ.
The characterization of these metal complexes is crucial to confirm their formation and elucidate their structure. A combination of spectroscopic and analytical techniques is employed:
Infrared (IR) Spectroscopy: This technique is instrumental in confirming the coordination of the ligand to the metal ion. Key vibrational bands to monitor include the C=N (imine) stretch, the O-H (hydroxyl) stretch, and the appearance of new low-frequency bands corresponding to M-O and M-N vibrations. A shift in the C=N stretching frequency upon complexation is a strong indicator of coordination through the imine nitrogen. The disappearance or significant broadening of the O-H band suggests deprotonation of the hydroxyl group and coordination of the oxygen atom to the metal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy provides valuable information about the structure of the ligand in the complex. Shifts in the chemical shifts of protons and carbons near the coordination sites can confirm the binding of the metal ion.
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into the geometry of the coordination sphere and the nature of the metal-ligand bonding. The appearance of d-d transitions for transition metal complexes and charge transfer bands can be used to infer the coordination environment.
Mass Spectrometry: This technique helps in determining the molecular weight of the complex and confirming its stoichiometry.
Elemental Analysis: Provides the percentage composition of C, H, and N in the complex, which is used to confirm the proposed empirical formula.
Magnetic Susceptibility Measurements: For paramagnetic complexes, this measurement helps in determining the number of unpaired electrons and provides information about the oxidation state and geometry of the central metal ion.
X-ray Crystallography: This is the most definitive technique for determining the solid-state structure of the metal complexes, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Schiff bases derived from this compound readily form stable complexes with a variety of transition metals, including but not limited to cobalt(II), nickel(II), copper(II), and zinc(II). The synthesis is typically achieved by reacting the Schiff base ligand with the corresponding metal chloride, acetate, or nitrate (B79036) salt in an alcoholic solvent.
The stoichiometry of the resulting complexes can vary, with common metal-to-ligand ratios being 1:1 and 1:2. The specific ratio and the resulting geometry are influenced by the nature of the metal ion, the denticity of the ligand, and the reaction conditions.
| Metal Ion | Typical Geometry | Characterization Highlights |
| Co(II) | Octahedral or Tetrahedral | Changes in color upon complexation, characteristic d-d transitions in the UV-Vis spectrum, and magnetic moments indicative of high-spin Co(II). |
| Ni(II) | Square Planar or Octahedral | Often diamagnetic for square planar geometry, with distinct electronic spectral bands. Paramagnetic for octahedral geometry. |
| Cu(II) | Square Planar or Distorted Octahedral | Typically paramagnetic with a magnetic moment corresponding to one unpaired electron. Broad d-d transition bands in the electronic spectrum. |
| Zn(II) | Tetrahedral or Octahedral | Diamagnetic, confirmed by NMR spectroscopy. Lack of d-d transitions in the UV-Vis spectrum. |
This table is interactive. Click on the headers to sort.
Beyond transition metals, the versatile chelating nature of Schiff bases derived from this compound allows for complexation with other metal ions, including lanthanides. The larger ionic radii and higher coordination numbers of lanthanide ions can lead to the formation of complexes with different stoichiometries and geometries compared to transition metal complexes. The coordination typically involves the "hard" oxygen and nitrogen donor atoms of the ligand, consistent with the hard acid nature of lanthanide ions.
Investigation of Metal-Ligand Coordination Modes and Geometries
The investigation into the coordination modes and geometries of metal complexes with this compound-derived Schiff bases reveals the versatility of these ligands. Spectroscopic data, particularly from IR and UV-Vis, combined with magnetic susceptibility measurements, provide initial insights into the coordination environment.
Coordination Modes: The Schiff base ligands typically coordinate to the metal ion through the phenolic oxygen and the imine nitrogen atom, forming a stable six-membered chelate ring. Depending on the amine used to synthesize the Schiff base, additional donor atoms may be present, leading to higher denticity. For instance, if the amine contains a hydroxyl or another amino group, the ligand can act as a tridentate or tetradentate ligand.
Geometries: The resulting coordination geometries are dictated by the coordination number of the metal ion and the steric and electronic properties of the ligand. Common geometries observed for transition metal complexes include:
Tetrahedral: Often observed for Co(II) and Zn(II) complexes.
Square Planar: Common for Ni(II) and Cu(II) complexes.
Octahedral: Can be formed by Co(II), Ni(II), and Zn(II), often with the coordination of solvent molecules or counter-ions in the axial positions.
Definitive structural information is obtained from single-crystal X-ray diffraction studies. These studies provide unambiguous evidence of the coordination mode of the ligand and the precise geometry of the metal center.
Spectroscopic and Diffraction Based Structural Elucidation of 4 Amino 2 Hydroxybenzaldehyde and Its Derivatives
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy is a fundamental tool for identifying functional groups and probing the bonding within molecules. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are frequently employed to characterize Schiff bases derived from 4-Amino-2-hydroxybenzaldehyde and their subsequent metal complexes.
The FT-IR spectrum of a Schiff base ligand is characterized by several key absorption bands. A prominent band observed in the 1602–1632 cm⁻¹ region is typically assigned to the stretching vibration of the azomethine group (C=N), confirming the formation of the Schiff base from the parent aldehyde and amine. ijser.injocpr.com The presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the azomethine nitrogen is evidenced by a broad O-H stretching band around 3345 cm⁻¹. ijser.in
Upon complexation with a metal ion, significant shifts in these vibrational frequencies occur, providing evidence of coordination. The C=N stretching band often shifts to a lower frequency (e.g., 1601-1606 cm⁻¹), indicating the coordination of the azomethine nitrogen to the metal center. ijser.in This shift is attributed to the donation of electron density from the nitrogen to the metal ion, which weakens the C=N bond. orientjchem.org Furthermore, the disappearance of the broad O-H phenolic band and the appearance of a new band for the C-O stretching vibration at a higher frequency suggest deprotonation of the hydroxyl group and coordination of the phenolic oxygen to the metal. chemsociety.org.ng The formation of metal-ligand bonds is directly confirmed by the appearance of new, lower-frequency bands corresponding to M-N (ca. 500-549 cm⁻¹) and M-O (ca. 412-498 cm⁻¹) stretching vibrations. ijser.inresearchgate.net
Detailed assignments of other characteristic bands, such as aromatic C-H, aliphatic C-H, and C=C stretching, further support the structural elucidation. ijser.injocpr.com Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for studying symmetric vibrations. nih.gov
Table 1: Characteristic FT-IR Vibrational Frequencies (cm⁻¹) for this compound Derivatives
| Vibrational Mode | Ligand | Metal Complex | Reference(s) |
| ν(O-H) phenolic | ~3345 | Absent | ijser.in |
| ν(C=N) azomethine | 1614 - 1632 | 1601 - 1610 | ijser.injocpr.comorientjchem.org |
| ν(C-O) phenolic | ~1270 | ~1281 | chemsociety.org.ngresearchgate.net |
| ν(M-N) | - | 500 - 549 | ijser.in |
| ν(M-O) | - | 412 - 498 | ijser.inresearchgate.net |
| ν(C=C) aromatic | ~1520 | 1548 - 1555 | ijser.inresearchgate.net |
Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise molecular structure of diamagnetic derivatives of this compound in solution.
¹H-NMR: The ¹H-NMR spectrum provides detailed information about the chemical environment of protons. In Schiff bases derived from 2-hydroxybenzaldehydes, the phenolic -OH proton signal appears significantly downfield, typically in the range of δ 12.12–13.85 ppm. nih.gov This large downfield shift is a hallmark of a strong intramolecular hydrogen bond between the hydroxyl proton and the imine nitrogen atom. The proton of the azomethine group (-CH=N-) gives a characteristic singlet at approximately δ 8.30–8.90 ppm, confirming the condensation reaction. jocpr.comorientjchem.orgnih.gov Aromatic protons resonate in the expected region of δ 6.50–8.15 ppm, with their multiplicity and coupling constants revealing the substitution pattern on the aromatic rings. orientjchem.orgukm.my Upon complexation with a diamagnetic metal ion like Zn(II) or Ni(II), the signals for protons near the coordination sites may exhibit shifts, further confirming the binding locations. orientjchem.org
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, which is crucial for unambiguously assigning all signals in complex derivatives and confirming the final structure.
Table 2: Typical NMR Chemical Shifts (δ, ppm) for this compound Schiff Base Derivatives
| Nucleus | Functional Group | Chemical Shift (ppm) | Reference(s) |
| ¹H | Phenolic -OH (H-bonded) | 12.12 - 13.85 | nih.gov |
| ¹H | Azomethine -CH=N- | 8.30 - 8.90 | jocpr.comorientjchem.orgnih.gov |
| ¹H | Aromatic C-H | 6.50 - 8.15 | orientjchem.orgukm.my |
| ¹³C | Azomethine C =N | 158 - 165 | ukm.myresearchgate.net |
| ¹³C | Phenolic C -O | ~154 | mdpi.com |
| ¹³C | Aromatic C | 113 - 152 | ukm.my |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Time-Resolved Fluorescence)
UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are used to investigate the electronic properties of these compounds. The spectra are sensitive to molecular structure, conjugation, and the surrounding environment.
The UV-Vis absorption spectra of Schiff bases derived from this compound typically exhibit two main absorption bands. The first, appearing at higher energy (shorter wavelength, e.g., ~304 nm), is assigned to π-π* transitions within the aromatic rings. ijser.in A second, lower-energy band (longer wavelength, e.g., ~350-380 nm) is attributed to n-π* transitions associated with the azomethine chromophore and intramolecular charge transfer (ICT) processes. ijser.innih.gov
Upon coordination to a metal ion, these bands can shift (either bathochromically or hypsochromically), and new bands may appear. Ligand-to-metal charge transfer (LMCT) bands are often observed in the 425-452 nm range for complexes. ijser.in In the case of transition metal complexes with d-electrons, weak d-d transition bands may also be visible at longer wavelengths in the visible region (e.g., 540-600 nm). ijser.in
Some salicylideneaniline (B1219908) derivatives exhibit interesting fluorescence properties, including dual emission resulting from processes like excited-state intramolecular proton transfer (ESIPT). nih.gov In such cases, upon excitation of the enol form, an excited-state keto tautomer is formed, which then fluoresces at a significantly longer wavelength (e.g., >540 nm). nih.gov The emission properties can be highly sensitive to solvent polarity, a phenomenon known as solvatochromism, which provides insights into the charge distribution in the excited state. nih.gov Time-resolved fluorescence studies can further elucidate the dynamics of these excited-state processes.
Table 3: Electronic Absorption Maxima (λ_max) for this compound Derivatives
| Compound Type | Transition | Wavelength (nm) | Reference(s) |
| Schiff Base Ligand | π-π | ~304 - 350 | ijser.innih.gov |
| Schiff Base Ligand | n-π / ICT | ~365 - 385 | ijser.innih.govukm.my |
| Metal Complex | LMCT | 425 - 452 | ijser.in |
| Metal Complex | d-d | 540 - 600 | ijser.in |
Mass Spectrometry Techniques (HR-ESI-MS, GC-MS, ESI-Mass, FAB Mass)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of this compound derivatives. It also provides structural information through the analysis of fragmentation patterns.
Techniques like Electrospray Ionization (ESI-MS) and High-Resolution ESI-MS (HR-ESI-MS) are commonly used to generate molecular ions (e.g., [M+H]⁺ or [M]⁺) from which the exact molecular mass can be determined with high accuracy. nih.govresearchgate.net This data is crucial for confirming the proposed chemical formula. For instance, the mass spectrum of a Schiff base ligand and its corresponding metal complex will show distinct molecular ion peaks that correspond to their calculated molecular weights, confirming the successful synthesis and, in the case of complexes, the ligand-to-metal stoichiometry. ijser.inresearchgate.net
The fragmentation patterns observed in the mass spectrum offer clues about the molecule's structure. The cleavage of specific bonds under ionization leads to the formation of characteristic fragment ions. For Schiff bases, a common fragmentation is the loss of a hydrogen radical, often resulting in a prominent [M-1] peak. nih.gov Analysis of these fragments helps to piece together the molecular structure and verify the connectivity of its different parts.
Table 4: Representative Mass Spectrometry Data for Derivatives
| Technique | Compound Type | Observed Ion (m/z) | Interpretation | Reference(s) |
| ESI-MS | Schiff Base | 342.02 | [M+H]⁺ | researchgate.net |
| MS | Ni(II) Complex | 809.3 | [M]⁺ | ijser.in |
| MS | Schiff Base | 386 | [M]⁺ | ukm.my |
| MS | Co(II) Complex | 1208.16 | Adduct Ion | researchgate.net |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons. It is therefore an essential tool for studying paramagnetic metal complexes of Schiff bases derived from this compound, such as those containing Cu(II), Co(II), or V(IV) ions. ijser.inresearcher.life
The EPR spectrum provides information about the electronic environment of the unpaired electron. The key parameters obtained are the g-factor and hyperfine coupling constants. The g-factor gives insight into the electronic structure of the metal ion and the nature of the metal-ligand bonding. The anisotropy of the g-factor (gₓ, gᵧ, g₂) can help determine the geometry of the complex (e.g., tetrahedral vs. square planar). ijser.in
Hyperfine coupling arises from the interaction of the electron spin with the magnetic nuclei of the metal ion and ligand donor atoms (like ¹⁴N). Analysis of this coupling provides direct evidence of coordination and information about the degree of covalency in the metal-ligand bonds. nih.gov For instance, studies on Cu(II) complexes have used EPR to confirm the formation of various species in solution and to characterize their coordination spheres. nih.gov The technique is thus invaluable for probing the structure and bonding in paramagnetic coordination compounds that cannot be fully characterized by NMR.
Thermal Analysis Techniques (Thermogravimetric Analysis - TGA, TG-DSC)
Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly applied to characterize the thermal stability and decomposition behavior of this compound derivatives and their metal complexes. libretexts.org
TGA measures the change in mass of a sample as it is heated at a controlled rate. The resulting TGA curve provides quantitative information about decomposition processes. For hydrated metal complexes, the initial mass loss at lower temperatures (typically below 200°C) corresponds to the removal of lattice or coordinated water molecules. researchgate.netresearchgate.net The stability of the anhydrous compound can be determined from the temperature at which significant decomposition begins. researchgate.net The subsequent mass loss steps at higher temperatures relate to the decomposition and pyrolysis of the organic ligand, ultimately leaving a final residue, often a stable metal oxide. libretexts.org
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and decomposition, which appear as endothermic or exothermic peaks on the DSC curve. mdpi.com When run simultaneously with TGA (TG-DSC), it provides a comprehensive thermal profile, correlating mass loss events with their energetic nature (e.g., the endothermic peak of dehydration). researchgate.net This data is crucial for assessing the thermal stability of the compounds. nih.gov
Theoretical and Computational Chemistry Studies on 4 Amino 2 Hydroxybenzaldehyde Systems
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a principal computational method for investigating the electronic structure and properties of molecules like 4-Amino-2-hydroxybenzaldehyde. This approach is favored for its balance of accuracy and computational efficiency. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. By simulating the molecule at its lowest energy state, researchers can obtain precise data on bond lengths, bond angles, and dihedral angles. nih.govnih.gov For instance, studies on similar benzaldehyde (B42025) derivatives have successfully used DFT with basis sets like B3LYP/6-31G(d,p) to achieve optimized structures that are in good agreement with experimental data where available. mdpi.com The optimized geometry of this compound is foundational for understanding its chemical behavior and for subsequent, more complex computational analyses. nih.gov The stability of the optimized structure is often confirmed by frequency calculations, where the absence of imaginary frequencies indicates that the geometry corresponds to a true energy minimum on the potential energy surface. nih.gov
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C1-C2 | 1.40 Å |
| C2-C3 | 1.39 Å | |
| C=O | 1.22 Å | |
| O-H | 0.97 Å | |
| Bond Angle | C1-C2-C3 | 120.5° |
| C2-C1-C(H)=O | 121.0° |
The Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and a greater propensity for intramolecular charge transfer. mdpi.com For aromatic systems like this compound, the HOMO is typically a π-orbital associated with the electron-donating groups (amino and hydroxyl groups), while the LUMO is a π*-orbital centered on the electron-withdrawing aldehyde group and the benzene (B151609) ring. This distribution facilitates charge transfer from the electron-rich substituents to the electron-deficient parts of the molecule upon electronic excitation. rasayanjournal.co.in The HOMO and LUMO energy values are also used to calculate global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity, which further quantify the molecule's reactivity. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Substituted Benzaldehyde (Note: The values presented are representative and intended to illustrate the concepts of HOMO-LUMO analysis.)
| Parameter | Symbol | Typical Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.0 to -6.0 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.0 |
| HOMO-LUMO Energy Gap | ΔE | 3.0 to 5.0 |
| Chemical Hardness | η | 1.5 to 2.5 |
| Electronegativity | χ | 3.0 to 4.0 |
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool derived from DFT calculations that illustrates the charge distribution within a molecule. nih.gov The MEP map uses a color spectrum to represent different electrostatic potential values on the electron density surface. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue denotes areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow represent regions with intermediate electrostatic potential. mdpi.comresearchgate.net In this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the nitrogen atom of the amino group, due to the presence of lone pairs of electrons. mdpi.com The hydrogen atoms of the amino and hydroxyl groups, along with the aldehyde proton, would exhibit a positive potential (blue), highlighting their electrophilic character. researchgate.net This visual representation of the molecule's charge landscape is crucial for predicting its intermolecular interactions and reactive sites. nih.gov
Potential Energy Surface (PES) scans are computational procedures used to explore the conformational flexibility of a molecule. uni-muenchen.dereadthedocs.io This is achieved by systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecule's geometry at each step. q-chem.com For this compound, PES scans would be particularly useful for investigating the rotational barriers of the aldehyde (-CHO), hydroxyl (-OH), and amino (-NH2) groups. By plotting the energy of the molecule as a function of the rotational angle, one can identify the most stable conformers (energy minima) and the transition states that separate them (energy maxima). uni-muenchen.de This analysis provides insights into the molecule's conformational preferences and the energy required for conformational changes, which can influence its chemical and biological activity. The process involves a series of constrained geometry optimizations to map out the energy landscape associated with specific molecular motions. q-chem.com
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for studying the properties of molecules in their electronically excited states. nih.gov TD-DFT calculations can accurately predict the electronic absorption spectra of molecules by determining the energies of vertical excitations from the ground state to various excited states. mdpi.com These calculations also provide information about the nature of these electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer across the molecule. For this compound, TD-DFT would be employed to understand its UV-visible absorption characteristics and to investigate phenomena that occur upon photoexcitation, such as excited-state intramolecular proton transfer (ESIPT). nih.gov The agreement between theoretically calculated and experimentally measured absorption spectra can validate the computational methodology used. nih.gov
Quantum Chemical Approaches to Intramolecular Proton Transfer Phenomena
The presence of both a hydroxyl group (proton donor) and a carbonyl group (proton acceptor) in close proximity within this compound makes it a candidate for intramolecular proton transfer (IPT). acs.org Quantum chemical calculations are essential for understanding the mechanism and energetics of this process. In the ground state, the enol form is typically more stable. However, upon electronic excitation, the acidity of the hydroxyl group and the basicity of the carbonyl group can increase, facilitating the transfer of a proton to form a keto tautomer. This process is known as excited-state intramolecular proton transfer (ESIPT). nih.govnih.gov Computational studies can map the potential energy surface for the proton transfer reaction in both the ground and excited states, allowing for the determination of the energy barriers and the relative stabilities of the enol and keto forms. nih.gov TD-DFT calculations have been successfully used to demonstrate that for similar molecules, the intramolecular hydrogen bond is strengthened in the excited state, which facilitates the ESIPT process. nih.govnih.gov The electronic state in which the proton transfer occurs can also be investigated, as some states may be more favorable for the reaction than others. nycu.edu.tw
Molecular Modeling for Ligand-Macromolecule Interactions
Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are employed to study how small molecules like this compound interact with biological macromolecules such as proteins and nucleic acids. Molecular docking predicts the preferred binding orientation of a ligand to a receptor to form a stable complex. This method is crucial in drug design for identifying potential binding sites and estimating the binding affinity. Following docking, MD simulations can be performed to investigate the dynamic stability and behavior of the ligand-receptor complex over time. nih.gov These simulations provide detailed information about the conformational changes in both the ligand and the macromolecule upon binding and can help to elucidate the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. nih.gov Although specific studies on this compound were not detailed in the search results, the general methodology is widely applied to similar compounds to understand their potential biological activity.
Elucidation of Binding Characteristics and Modes
Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the structural and electronic properties of this compound. These calculations help in understanding the molecule's reactivity, stability, and the distribution of electric charge, which are fundamental to its binding characteristics.
Molecular docking simulations are a primary computational technique used to predict how a molecule like this compound might bind to the active site of a protein or enzyme. These simulations can reveal the preferred orientation of the molecule (binding mode) and estimate the strength of the interaction (binding affinity). For instance, derivatives of 4-hydroxybenzaldehyde (B117250) have been studied as potential inhibitors for enzymes like tyrosinase. Computational docking studies on these related compounds have shown that the hydroxyl and aldehyde groups are critical for forming hydrogen bonds with amino acid residues within the enzyme's active site.
The amino group in this compound introduces an additional site for potential hydrogen bonding, which could significantly influence its binding characteristics compared to other benzaldehyde derivatives. The presence of the amino, hydroxyl, and aldehyde groups provides multiple points for interaction, allowing for a variety of binding modes.
Key Predicted Interactions for this compound:
| Functional Group | Type of Interaction | Potential Interacting Residues in Enzymes |
| Aldehyde (-CHO) | Hydrogen Bond Acceptor | Arginine, Lysine, Histidine |
| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Aspartic Acid, Glutamic Acid, Serine |
| Amino (-NH2) | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl oxygens |
| Benzene Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan |
This table is generated based on the general principles of molecular interactions and computational studies on analogous compounds.
Mechanistic Studies on Enzyme Active Site Modulation
Building on the insights from binding mode predictions, mechanistic studies delve into how this compound can modulate the function of an enzyme's active site. Computational methods can simulate the entire process of enzyme inhibition, from the initial binding of the inhibitor to the conformational changes it may induce in the enzyme.
Studies on related 4-hydroxybenzaldehyde derivatives have provided valuable frameworks for understanding potential mechanisms. For example, in the case of tyrosinase, a key enzyme in melanin production, derivatives of 4-hydroxybenzaldehyde have been shown to act as inhibitors. Kinetic studies, often complemented by computational analysis, have revealed different modes of inhibition, such as competitive, non-competitive, or mixed inhibition.
A non-competitive inhibitor, for instance, binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. Computational simulations can help identify these allosteric sites and model the resulting structural changes. For this compound, its specific substitution pattern could favor binding to either the active site or an allosteric site, leading to different inhibitory mechanisms.
Derivatives of 4-hydroxybenzaldehyde have also been investigated as inhibitors of GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH), enzymes involved in neurotransmitter metabolism. These studies indicated a competitive inhibition mechanism, where the inhibitor directly competes with the substrate for binding to the active site. The structural similarity between the inhibitor and the natural substrate is key to this mechanism. The benzene ring of 4-hydroxybenzaldehyde derivatives is thought to be accepted by the active site of these enzymes.
Summary of Inhibition Data for Related Benzaldehyde Derivatives:
| Compound/Derivative Class | Target Enzyme | Inhibition Type | Key Finding |
| 4-hydroxybenzaldehyde derivative with dimethoxyl phosphate | Mushroom Tyrosinase | Non-competitive | The derivative was found to be a potent inhibitor. |
| 4-Hydroxybenzaldehyde | GABA Transaminase (GABA-T) | Competitive | The inhibitory effect is linked to its structural similarity to the enzyme's substrate. |
| 4-Hydroxybenzylamine | GABA Transaminase (GABA-T) | Competitive | Shows competitive inhibition with respect to the GABA substrate. |
This data is based on studies of derivatives and is used to infer potential mechanisms for this compound.
Advanced Research Applications of 4 Amino 2 Hydroxybenzaldehyde Derivatives in Materials Science and Catalysis
Development of Chemical Sensors and Chemodosimeters
The design of chemical sensors and chemodosimeters for the selective detection of ions and neutral molecules is a significant area of research. Schiff base derivatives of 4-amino-2-hydroxybenzaldehyde are particularly well-suited for this purpose due to their ability to form stable complexes with metal ions, often resulting in a discernible optical or electrochemical response. nih.govrsc.org
The sensing mechanism of these Schiff base derivatives typically relies on the coordination of the imine nitrogen and the hydroxyl oxygen with a target metal ion. This interaction can lead to several photophysical changes, including:
Colorimetric Changes: The complexation with a metal ion can alter the electronic structure of the Schiff base, leading to a change in its absorption spectrum and a visible color change. nih.gov For instance, a novel Schiff base derived from 2,4-dihydroxy benzaldehyde (B42025) was developed as a colorimetric chemosensor for Cu²⁺ ions, exhibiting a new absorption band at 462 nm upon binding. nih.gov
Fluorescence Modulation: The binding of a metal ion can either enhance (chelation-enhanced fluorescence, CHEF) or quench (chelation-enhanced quenching, CHEQ) the fluorescence of the Schiff base sensor.
Sol-to-Gel or Gel-to-Sol Transitions: In certain systems, the interaction with a specific metal ion can induce a change in the physical state of the material. For example, cholesterol-appended 4-hydroxybenzaldehyde (B117250) derived Schiff bases have been shown to undergo a gel-to-sol transition in the presence of Cu²⁺, Fe³⁺, and Hg²⁺ ions due to imine bond hydrolysis. rsc.org Conversely, the same study demonstrated a sol-to-gel transformation in the presence of Ag⁺ ions. rsc.org
Electrochemical Changes: The binding of a metal ion can also alter the redox properties of the Schiff base, which can be detected using techniques like cyclic voltammetry. Studies on 2-aminophenol (B121084) Schiff bases revealed that complexation with Cu²⁺, Zn²⁺, and Ni²⁺ resulted in quasi-reversible redox processes, indicating a metal-to-ligand charge transfer (MLCT) mechanism. rsc.org
The selectivity of these sensors is determined by factors such as the size of the metal ion, its coordination geometry, and the electronic properties of the Schiff base ligand.
Researchers have successfully developed this compound-based Schiff base sensors for the detection of a variety of metal ions. The table below summarizes some notable examples.
| Target Analyte | Sensing Method | Observable Change | Reference |
| Cu²⁺ | Colorimetric | New absorption band at 462 nm | nih.gov |
| Ag⁺ | Sol-to-Gel Transition | Formation of a gel | rsc.org |
| Hg²⁺ | Imine Bond Hydrolysis | Visual sensing through gel formation | rsc.org |
| Cu²⁺, Fe³⁺, Hg²⁺ | Gel-to-Sol Transition | Disruption of gel | rsc.org |
| Cu²⁺, Zn²⁺, Ni²⁺ | Electrochemical | Quasi-reversible redox processes | rsc.org |
These examples highlight the versatility of this compound derivatives in creating selective and sensitive detection systems for various environmentally and biologically important analytes.
Integration in Functional Materials Development
The unique molecular structure of this compound derivatives also makes them attractive candidates for the development of functional materials with specific optical and physical properties.
Nonlinear optical (NLO) materials are crucial for applications in optical communications, data storage, and optical computing. tcichemicals.comtcichemicals.com Organic compounds, particularly Schiff bases, have garnered significant interest for NLO applications due to their large second-order nonlinear susceptibilities (χ²), which arise from their extended π-electron systems and intramolecular charge transfer characteristics. nih.gov
Schiff bases derived from 4-amino antipyrine, for example, have demonstrated significant NLO responses. nih.gov The presence of donor and acceptor groups linked through a π-conjugated bridge enhances the molecular polarizability, a key factor for high NLO activity. nih.gov Research on cocrystals of acridine (B1665455) with 2,4-dihydroxybenzaldehyde (B120756) has also shown potential for second-harmonic generation (SHG), a key NLO property. mdpi.com The formation of noncentrosymmetric crystal structures, often facilitated by hydrogen bonding, is a critical factor in achieving high SHG efficiency. mdpi.com
Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. Metallomesogens are metal-containing liquid crystals that combine the properties of liquid crystals with the electronic and magnetic properties of metal complexes. researchgate.netresearchgate.net
Salicylaldimine derivatives, which are structurally similar to derivatives of this compound, are widely used as ligands in the synthesis of metallomesogens. researchgate.netresearchgate.net These compounds are thermally stable due to intramolecular hydrogen bonding between the hydroxyl and imine groups. researchgate.net Schiff bases of 4-n-alkoxy-2-hydroxy benzaldehyde with 4-amino acetophenone (B1666503) and their Cu(II) complexes have been shown to exhibit a wide range of smectic A (SmA) liquid crystalline phases. researchgate.netresearchgate.net The mesomorphic properties of these materials are often dependent on the length of the alkoxy chain. researchgate.net For instance, a series of 3-[4-(4′-alkoxybenzoyloxybenzylidene)amino]-1,2,4-triazines showed that compounds with shorter alkoxy chains (m=6, 7) were non-mesomorphic, while those with longer chains exhibited monotropic nematic or smectic A phases. researchgate.net
Catalytic Applications of Metal Complexes and Schiff Bases
Schiff base metal complexes are not only important in materials science but also find significant applications in catalysis. sphinxsai.commdpi.com The chelation of a metal ion by a Schiff base ligand can enhance its catalytic activity and selectivity in various organic transformations. researchgate.netsamipubco.com
The catalytic activity of these complexes is attributed to the ability of the metal center to exist in different oxidation states and to coordinate with substrate molecules, thereby activating them for reaction. The Schiff base ligand plays a crucial role in stabilizing the metal center and influencing its reactivity. mdpi.com
Metal complexes of Schiff bases derived from hydroxy benzaldehydes have been employed as catalysts in oxidation reactions. For example, Co(II), Fe(III), and Ru(III) complexes of such Schiff bases have been used for the oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) in the presence of hydrogen peroxide. sphinxsai.com Interestingly, in this particular study, the Fe(III) complexes showed the highest catalytic efficiency. sphinxsai.com The versatility of Schiff base metal complexes in catalysis is a testament to the tunable electronic and steric properties that can be achieved through the careful design of the ligand and the choice of the metal ion. researchgate.netchemsociety.org.ng
Role in Organic Transformation Catalysis
Derivatives of this compound are significant precursors for the synthesis of catalysts, particularly Schiff base ligands and their metal complexes. The presence of amino (-NH2), hydroxyl (-OH), and aldehyde (-CHO) groups allows for the creation of versatile ligands that can coordinate with various metal ions. smolecule.com These resulting Schiff base metal complexes are a major area of research due to their catalytic potential.
Schiff bases derived from aromatic aldehydes can stabilize numerous metals in different oxidation states, which allows for the control of metal performance in a wide range of useful catalytic transformations. chemsociety.org.ng For instance, complexes of palladium(II) chloride with Schiff bases derived from hydroxybenzaldehyde derivatives have demonstrated high catalytic activity in the Suzuki reaction of 3-bromobenzoic acid with 4-methoxyphenylboronic acid in water. researchgate.net Similarly, chiral Cu(II) salen complexes, which are a type of Schiff base complex, have been shown to be effective catalysts in the asymmetric alkylation of alanine (B10760859) enolates. nih.gov Research has shown that 2 mol% of a Cu(II) salen complex can catalyze this reaction with an 88% enantiomeric excess. nih.gov These complexes are valued for their simple synthesis and the ease with which their structure can be modified, making them efficient chiral catalysts for many asymmetric transformations. nih.gov
The catalytic activity of these compounds is summarized in the table below, highlighting their role in key organic reactions.
| Catalyst Type | Organic Transformation | Key Findings | References |
| Palladium(II) Schiff Base Complex | Suzuki Reaction | High catalytic activity in the reaction of 3-bromobenzoic acid with 4-methoxyphenylboronic acid in water. | researchgate.net |
| Chiral Cu(II) Salen Complex | Asymmetric Alkylation | Effective in the asymmetric benzylation of alanine enolate, achieving high enantiomeric excess (up to 88%). | nih.gov |
| Schiff Base Metal Complexes | General Catalysis | Ability to stabilize various metals, controlling their performance in diverse catalytic transformations. | chemsociety.org.ng |
Mechanistic Investigations in Catalytic Cycles
Understanding the reaction mechanisms of catalysts derived from this compound is crucial for optimizing their performance and developing new catalytic systems. utwente.nl Mechanistic studies often focus on identifying key intermediates and transition states within the catalytic cycle. For catalysts involving Schiff base ligands, the imine group (-C=N-) is a critical feature. chemsociety.org.ng
In many catalytic processes, particularly those involving aminocatalysts, the formation of an enamine or an iminium ion is a key step. mdpi.com For example, a primary amine on a catalyst can condense with a carbonyl compound to form an imine, which then facilitates the reaction. mdpi.com The specific conformation of the catalyst and the interaction between its functional groups play a vital role. For instance, the presence of a hydroxyl group, as in this compound derivatives, can lead to intramolecular hydrogen bonding, which can influence the catalyst's structure and reactivity. researchgate.netnih.gov
In the context of metal-complex catalysis, the mechanism involves the coordination of substrates to the metal center, followed by transformation and product release. chemsociety.org.ng The electronic properties of the Schiff base ligand, influenced by substituents on the aromatic rings, can modulate the metal center's reactivity. The amino group in the 4-position of the parent aldehyde is a strong electron-donating group, which can impact the electronic environment of the resulting metal complex catalyst. Spectroscopic techniques, coupled with theoretical calculations, are often employed to probe these catalytic cycles, revealing how factors like ligand structure and anchoring groups play a pivotal role in the catalytic mechanism. utwente.nl
Role as a Versatile Synthon in Complex Organic Synthesis
This compound is a strategically important synthetic precursor due to its multiple reactive sites. The aldehyde, amino, and hydroxyl groups offer a rich and varied chemistry, enabling the construction of complex molecular architectures. smolecule.com It serves as a valuable building block for a wide range of compounds, particularly heterocyclic structures. sinocurechem.com
The aldehyde group readily participates in condensation reactions with primary amines to form Schiff bases, which are themselves important intermediates in organic synthesis. smolecule.comchemsociety.org.ng The amino group can act as a nucleophile or a directing group in various reactions, while the hydroxyl group can participate in hydrogen bonding. This trifunctional nature makes it a key starting material for the synthesis of diverse heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. sinocurechem.comuobaghdad.edu.iq For example, o-aminobenzaldehydes are widely used in the synthesis of quinolines through the classic Friedländer condensation. orgsyn.org While this compound is a different isomer, its reactive groups make it suitable for analogous multicomponent reactions to form various fused heterocyclic systems. frontiersin.org
The versatility of this compound as a synthon is highlighted by the range of heterocyclic systems that can be derived from it.
| Starting Material | Reaction Type | Resulting Heterocyclic Class | Significance | References |
| o-Aminobenzaldehydes | Friedländer Condensation | Quinolines | Important structural motifs in medicinal chemistry. | orgsyn.org |
| Aminoazoles and Aldehydes | Multicomponent Cyclization | Triazolopyrimidines | Provides access to complex, fused heterocyclic systems. | frontiersin.org |
| This compound | Condensation/Cyclization | Various Heterocycles | Serves as a key intermediate for dyes and bioactive molecules. |
Q & A
Q. What are the common synthetic routes for 4-Amino-2-hydroxybenzaldehyde, and how do reaction conditions influence yield and purity?
Synthesis typically involves functional group transformations on aromatic aldehydes. A plausible route is the direct amination of 2-hydroxybenzaldehyde derivatives via nucleophilic substitution or reductive amination. For example, brominated intermediates (e.g., 4-bromo-2-hydroxybenzaldehyde, as in ) can undergo amination with ammonia or protected amines. Reaction conditions such as solvent polarity (e.g., DMF vs. ethanol), temperature, and catalyst choice (e.g., Pd-based catalysts for cross-coupling) critically affect yield and purity. Impurities often arise from over-amination or byproduct formation, necessitating iterative optimization . AI-driven synthesis planning tools (e.g., retrosynthetic analysis in ) can propose alternative pathways, such as one-step protocols, to minimize side reactions .
Q. How can researchers optimize purification techniques for this compound?
Purification strategies depend on solubility and stability:
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit differential solubility.
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients effectively separates polar byproducts.
- HPLC : For high-purity requirements, reverse-phase HPLC with C18 columns is recommended.
Storage conditions (e.g., desiccated, dark environments) are critical, as amino and aldehyde groups may degrade under humidity or light (see storage guidelines in ) .
Q. What spectroscopic methods are recommended for characterizing this compound?
- NMR : H and C NMR identify the aldehyde proton (~9.8–10.2 ppm) and aromatic/amine signals. H-N HMBC can confirm amine participation in hydrogen bonding.
- FT-IR : Peaks at ~1660 cm (C=O stretch) and ~3350 cm (N-H/O-H stretches) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 152.07). Cross-reference with databases like NIST () to validate spectral assignments .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) calculations model tautomeric equilibria (e.g., keto-enol tautomerism) and electronic properties. For example, the aldehyde group’s electrophilicity can be quantified via Fukui indices, guiding predictions of nucleophilic attack sites. Molecular dynamics simulations assess solvent effects on stability, while AI-driven synthesis tools () predict optimal reaction pathways using databases like Reaxys .
Q. What strategies resolve contradictions in reported physical properties (e.g., melting point)?
Discrepancies often stem from polymorphic forms or impurities. Methodological approaches include:
- Differential Scanning Calorimetry (DSC) : Quantifies melting point ranges and identifies polymorphs.
- PXRD : Confirms crystalline phase purity.
- Comparative Analysis : Cross-check data against high-purity standards (e.g., NIST-certified references in ). If inconsistencies persist, re-synthesize the compound using rigorously controlled conditions (e.g., anhydrous solvents) .
Q. How can researchers design experiments to study tautomeric behavior in solution?
- Variable-Temperature NMR : Monitor chemical shift changes of the aldehyde/amine protons across temperatures to infer tautomeric shifts.
- pH-Dependent Studies : Use buffer solutions to stabilize specific tautomers (e.g., acidic conditions favor the protonated aldehyde form).
- Computational Modeling : DFT calculations () predict dominant tautomers under varying pH and solvent conditions. Pair with experimental data to validate models .
Methodological Considerations for Data Contradictions
- Crystallographic Validation : Use SHELX () for single-crystal X-ray diffraction to resolve structural ambiguities. For example, hydrogen bonding patterns between the amino and hydroxyl groups can clarify tautomeric preferences .
- Multi-Technique Cross-Validation : Combine NMR, IR, and MS data to confirm functional group assignments. Discrepancies in melting points require re-evaluation of synthetic and purification protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
